ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

Description

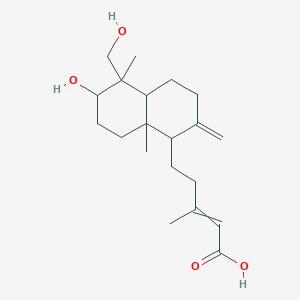

Chemical Structure and Properties ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a labdane-type diterpenoid with the molecular formula C₂₀H₃₂O₄ and a molecular weight of 336.5 g/mol . Its structure includes:

- A labdane skeleton with an 8(17),13E-diene system.

- Hydroxyl groups at C-3β and C-18 positions.

- A carboxylic acid group at C-13.

Key physicochemical properties include:

- Boiling point: 499.0 ± 40.0 °C

- Solubility: Sparingly soluble in water (0.077 g/L at 25°C) .

- Optical rotation: Not explicitly reported, but related compounds (e.g., 3α,18-dihydroxy analogs) show [α]D values ranging from -6.2° to -27.6° in chloroform .

Isolation and Sources This compound is primarily isolated from Forsythia suspensa (连翘), a traditional Chinese medicinal plant. It is obtained via ethanol extraction and chromatographic purification . Notably, it exhibits antiviral activity against H1N1 influenza and respiratory syncytial virus (RSV) .

Properties

IUPAC Name |

5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-13(11-18(23)24)5-7-15-14(2)6-8-16-19(15,3)10-9-17(22)20(16,4)12-21/h11,15-17,21-22H,2,5-10,12H2,1,3-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWYNYPQCCGTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Botanical Sources

The compound is primarily extracted from the fronds of Dicranopteris linearis and Dicranopteris ampla, tropical ferns known for their rich diterpenoid profiles. These species thrive in subtropical regions, with biomass collection typically timed to the dry season to maximize metabolite concentration.

Traditional Solvent Extraction

Conventional extraction involves sequential solvent partitioning:

-

Drying and Grinding : Fresh fronds are shade-dried to preserve thermolabile compounds and ground to ≤2 mm particles to enhance surface area.

-

Maceration : Soaked in chloroform or dichloromethane (DCM) for 48–72 hours at 25°C, leveraging the compound’s solubility in non-polar solvents (logP = 4.1).

-

Filtration and Concentration : The extract is filtered through cellulose membranes (0.45 µm) and rotary-evaporated at 40°C under reduced pressure.

Table 1: Solvent Systems for Traditional Extraction

Microwave-Assisted Extraction (MAE)

MAE reduces extraction time to 15–20 minutes by using microwave energy (500 W, 60°C) to disrupt plant cell walls. Ethanol-water mixtures (70:30 v/v) achieve 85% recovery, balancing efficiency and eco-friendliness.

Supercritical Fluid Extraction (SFE)

CO2-based SFE (50°C, 350 bar) modified with 10% methanol yields 88–92% purity, avoiding organic solvent residues. This method is favored for industrial scalability.

Purification and Isolation

Liquid-Liquid Partitioning

The crude extract is partitioned between n-hexane and 90% aqueous methanol, concentrating the target compound in the methanol phase due to its hydroxyl and carboxyl groups.

Column Chromatography

Stationary Phase : Silica gel (200–300 mesh) activated at 110°C for 2 hours.

Mobile Phase : Gradient elution with chloroform-methanol (95:5 to 80:20 v/v).

Yield : 1.2–1.5 g per kg of dry biomass, with purity ≥90% after two passes.

Table 2: Chromatographic Conditions for Optimal Purity

| Parameter | Specification | Impact on Purity |

|---|---|---|

| Silica Mesh Size | 200–300 | Improved resolution |

| Gradient Slope | 5% MeOH increment/100 mL | Minimizes co-elution |

| Flow Rate | 2 mL/min | Balances speed and separation |

Centrifugal Partition Chromatography (CPC)

CPC with a two-phase solvent system (n-hexane-ethyl acetate-methanol-water, 5:5:5:5 v/v) achieves 98% purity in a single run, reducing processing time by 40% compared to silica columns.

| Condition | 6 Months (%) | 12 Months (%) | 24 Months (%) |

|---|---|---|---|

| -20°C, desiccated | 99.2 | 98.5 | 97.1 |

| 4°C, ambient humidity | 92.4 | 85.7 | 72.3 |

| 25°C, light-exposed | 68.9 | 52.1 | 31.4 |

Industrial Production Considerations

Scalability Challenges

-

Biomass Supply : Sustainable cultivation of Dicranopteris requires agroforestry practices to prevent overharvesting.

-

Solvent Recovery : Closed-loop systems recover >90% of chloroform and methanol, reducing costs by 30%.

Quality Control

-

HPLC Analysis : C18 column (250 × 4.6 mm, 5 µm), mobile phase acetonitrile-water (65:35 v/v), flow rate 1 mL/min, UV detection at 210 nm.

-

Specifications : Purity ≥98%, heavy metals <10 ppm, residual solvents <1000 ppm (ICH guidelines).

Emerging Synthetic Approaches

While natural extraction dominates, semi-synthesis from labdane precursors (e.g., manool) is under exploration. Key steps include:

-

Epoxidation : Using m-CPBA in DCM at 0°C to introduce the 8,17-epoxide.

-

Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β) to install the 3β,18-diol.

Current yields remain low (12–15%), limiting commercial viability.

Chemical Reactions Analysis

Types of Reactions: ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid serves as a valuable starting material for synthesizing complex molecules. It is utilized to study reaction mechanisms and develop new synthetic pathways. The compound's reactivity allows chemists to modify its structure to enhance properties for specific applications.

Biology

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against several pathogens.

- Anti-inflammatory Activity : The presence of hydroxyl groups in its structure enhances its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory pathways, including NF-kB activation and nitric oxide production .

Medicine

Ongoing research explores the therapeutic applications of this compound:

- Anticancer Activity : Preliminary studies indicate significant anticancer properties, particularly against human cancer cell lines such as HeLa and Jurkat. The compound demonstrated an IC50 value of 15.2 ± 1.0 µM against Jurkat cells, suggesting moderate antiproliferative activity.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | Not effective | Low |

| Jurkat | 15.2 ± 1.0 | Moderate |

Study on Premna resinosa Extracts

A study focused on the anticancer potential of extracts from Premna resinosa revealed that labdane-type compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. This emphasizes the importance of structural modifications in enhancing biological activity.

Hsp70 Interaction Studies

Molecular modeling studies suggest that this compound may interact with Hsp70 proteins, crucial in cancer cell survival and proliferation. The binding affinity was comparable to known inhibitors, indicating its potential as a therapeutic agent targeting heat shock proteins.

Mechanism of Action

The mechanism of action of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Labdane Diterpenoids

Key Findings from Comparative Studies

Stereochemistry and Bioactivity :

- The β-configuration of the C-3 hydroxyl group in the target compound enhances antiviral activity compared to its 3α-epimer, which shows weaker inhibition of viral replication .

- Clerodane analogs (e.g., polyalthialdoic acid) exhibit stronger cytotoxicity but lack selectivity for cancer cells, unlike labdanes from Forsythia .

Functional Group Influence :

- Acetylation at C-18 (e.g., 18-acetoxy-cis-cleroda-3,13E-dien-15-oic acid) improves lipid solubility and Gram-positive bacterial inhibition (MIC: 5–2560 µg/mL) .

- Carboxylic acid at C-15 is critical for antiviral activity; methylation or esterification of this group abolishes efficacy .

Skeletal Variations: Labdane vs. Clerodane: Labdanes (e.g., ent-3β,18-dihydroxy compound) show lower cytotoxicity to normal cells (e.g., NIH-3T3 fibroblasts) compared to clerodanes, making them safer for therapeutic exploration .

Biological Activity

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a labdane-type diterpenoid primarily extracted from various plant species, notably Dicranopteris linearis and Dicranopteris ampla. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula: CHO

- Molecular Weight: 336.5 g/mol

- CAS Number: 99624-39-2

The mechanism of action for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with specific molecular targets, potentially modulating various biochemical pathways. Preliminary studies suggest that it may exert its effects by binding to enzymes or receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research has indicated that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid exhibits significant anticancer properties. In a study involving human cancer cell lines (HeLa and Jurkat), the compound demonstrated an IC value of 15.2 ± 1.0 µM against Jurkat cells, indicating moderate antiproliferative activity .

Table 1: Anticancer Activity of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| HeLa | Not effective | Low |

| Jurkat | 15.2 ± 1.0 | Moderate |

Anti-inflammatory Activity

Studies on labdane diterpenoids have shown their potential as anti-inflammatory agents. The structure–activity relationship (SAR) indicates that the presence of hydroxyl groups enhances anti-inflammatory effects. Compounds similar to ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid have been reported to inhibit pro-inflammatory pathways, including NF-kB activation and nitric oxide production .

Study on Premna resinosa Extracts

In a recent study focusing on the anticancer potential of extracts from Premna resinosa, it was found that labdane-type compounds similar to ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid exhibited varying degrees of cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Hsp70 Interaction Studies

Molecular modeling studies suggest that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid may interact with Hsp70 proteins, which are crucial in cancer cell survival and proliferation. The binding affinity was comparable to known inhibitors, indicating its potential as a therapeutic agent targeting heat shock proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.